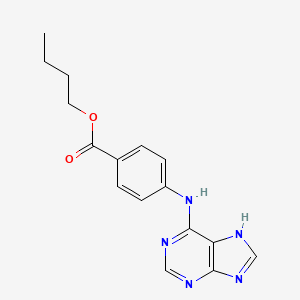

butyl 4-(9H-purin-6-ylamino)benzoate

Description

Butyl 4-(9H-purin-6-ylamino)benzoate is an organic compound with the molecular formula C16H17N5O2 It is a derivative of benzoic acid and purine, featuring a butyl ester group

Properties

Molecular Formula |

C16H17N5O2 |

|---|---|

Molecular Weight |

311.34 g/mol |

IUPAC Name |

butyl 4-(7H-purin-6-ylamino)benzoate |

InChI |

InChI=1S/C16H17N5O2/c1-2-3-8-23-16(22)11-4-6-12(7-5-11)21-15-13-14(18-9-17-13)19-10-20-15/h4-7,9-10H,2-3,8H2,1H3,(H2,17,18,19,20,21) |

InChI Key |

FBUAXCTURSXZIJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)NC2=NC=NC3=C2NC=N3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 4-(9H-purin-6-ylamino)benzoate typically involves the esterification of 4-(9H-purin-6-ylamino)benzoic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-(9H-purin-6-ylamino)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the purine or benzoate moieties, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Butyl 4-(9H-purin-6-ylamino)benzoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of butyl 4-(9H-purin-6-ylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The purine moiety can mimic natural nucleotides, allowing the compound to interfere with nucleotide-binding proteins and enzymes. This can lead to the inhibition of enzymatic activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Methyl 4-(9H-purin-6-ylamino)benzoate: Similar structure but with a methyl ester group instead of a butyl ester.

Ethyl 4-(9H-purin-6-ylamino)benzoate: Similar structure but with an ethyl ester group.

Propyl 4-(9H-purin-6-ylamino)benzoate: Similar structure but with a propyl ester group.

Uniqueness

Butyl 4-(9H-purin-6-ylamino)benzoate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity compared to its methyl, ethyl, and propyl counterparts.

Biological Activity

Introduction

Butyl 4-(9H-purin-6-ylamino)benzoate is a synthetic compound that has garnered attention in pharmacological research due to its structural characteristics and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a purine moiety linked to a benzoate group through an amine bond. The presence of the butyl group enhances its lipophilicity, potentially affecting its solubility and interaction with biological membranes.

Molecular Formula

- Molecular Formula : C₁₃H₁₅N₅O₂

- Molecular Weight : 257.30 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors involved in cellular signaling pathways. The purine structure allows it to mimic natural nucleotides, facilitating its role as an inhibitor or modulator of enzymatic activity.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in purine metabolism, impacting cell proliferation and signaling pathways.

- Protein Interaction : Its structural similarity to nucleotides enables binding to nucleotide-dependent proteins, altering their activity.

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy. In vitro assays demonstrated that the compound induces cell cycle arrest in various cancer cell lines.

| Cell Line | Concentration (µM) | Effect Observed |

|---|---|---|

| MDA-MB-231 | 4 | Cell cycle arrest in G1 phase |

| HeLa | 10 | Reduced proliferation rates |

| A549 | 5 | Induction of apoptosis |

Enzyme Interaction Studies

The compound has been shown to interact with several key enzymes:

| Enzyme | Effect | Reference |

|---|---|---|

| DNA Polymerase | Inhibition | |

| Protein Kinase B | Modulation | |

| Histone Deacetylase | Inhibition |

Study 1: In Vitro Efficacy Against Cancer Cells

A study conducted on MDA-MB-231 breast cancer cells revealed that treatment with this compound at a concentration of 4 µM resulted in significant cell cycle arrest at the G1 phase. This finding suggests that the compound may inhibit the transition to DNA synthesis, thereby reducing tumor growth.

Study 2: Enzyme Inhibition Profile

Research investigating the enzyme inhibition profile of this compound indicated that it effectively inhibits DNA polymerase activity, which is crucial for DNA replication. This inhibition was quantified through enzyme activity assays, demonstrating a dose-dependent response.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.